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Abstract

The Saccharomyces cerevisiae cyclin-dependent kinase (CDK) Burl, in complex with its cyclin
Bur2, plays a pivotal role in the regulation of transcription elongation. A significant aspect of its
function lies in its intricate connection to histone modifications, which are crucial for modulating
chromatin structure and gene expression. This technical guide provides an in-depth exploration
of the core functions of the Burl-Bur2 kinase complex in orchestrating a cascade of histone
modifications, including histone H2B monoubiquitination (H2Bubl), histone H3 lysine 4
trimethylation (H3K4me3), and histone H3 lysine 36 trimethylation (H3K36me3). We will delve
into the signaling pathways, present available quantitative data, and provide detailed
experimental protocols for key assays used to investigate these processes. This guide is
intended to serve as a comprehensive resource for researchers in the fields of transcription,
chromatin biology, and drug development.

Introduction

The Burl-Bur2 complex is a key regulator of transcription elongation by RNA Polymerase Il
(Pol 11).[1] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol
II, Rpb1, in vitro, its primary role in vivo appears to be the phosphorylation of other substrates
involved in the transcription process.[2][3] A critical function of Burl is to facilitate the
recruitment and activity of other protein complexes that directly modify histones, thereby
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influencing chromatin structure and accessibility. This guide will focus on the molecular
mechanisms by which Burl influences the histone modification landscape.

The BUR1-Pafl Signaling Axis

The effects of Burl on histone modification are largely mediated through its interaction with the
Polymerase-Associated Factor 1 (Pafl) complex (Paf1C).[4] The Burl-Bur2 kinase is required
for the efficient recruitment of the Pafl1C to elongating RNA Polymerase II.[4] Although a direct
phosphorylation of the Pafl complex by Burl has not been definitively demonstrated in vitro,
the functional link between these two complexes is well-established.[4][5]

Signaling Pathway for Histone H2B Monoubiquitination
and H3K4 Trimethylation

Burl kinase initiates a signaling cascade that leads to H2B monoubiquitination and
subsequent H3K4 trimethylation. This pathway is essential for active transcription.
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Figure 1: BUR1-mediated pathway for H2Bub1 and H3K4me3.

Regulation of Histone H3 Lysine 36 Trimethylation

Burl activity is also a prerequisite for the proper establishment of H3K36 trimethylation, a mark
associated with transcription elongation and the suppression of cryptic transcription. This
process is dependent on the histone methyltransferase Set2. Burl's role in this process is
linked to its function in promoting transcription elongation, which is necessary for Set2

recruitment and activity.[6][7]
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Figure 2: BURL1's role in H3K36 trimethylation.

Quantitative Data on BUR1 Function and Histone
Modifications

While much of the research on BUR1 has been qualitative, some studies provide data that can
be summarized. The following tables present a compilation of available quantitative
information. It is important to note that direct kinetic data (Km, Vmax) for BUR1 on histone
substrates and precise binding affinities (Kd) are not readily available in the published

literature.

Table 1: Effects of burl Mutations on Histone Modifications
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Table 2: In Vitro Kinase Activity of BUR1 Mutants
Relative Kinase
BUR1 Allele Substrate L Reference
Activity
Wild-type Rpb1-CTD Active [2]
burl-23 Rpb1-CTD Severely Decreased [2]
burl-CA Rpb1-CTD Fully Active [2]
burl-T240A Rpb1-CTD Dramatically Reduced  [2]
burl-E107Q Rpb1-CTD Inactive [2]
burl-D213A Rpb1-CTD Inactive [2]
Experimental Protocols
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Chromatin Immunoprecipitation (ChlP) for Histone
H3K4me3 in Saccharomyces cerevisiae**

This protocol is adapted from established methods for yeast ChIP and can be used to assess
the levels of H3K4me3 at specific genomic loci.[2][9][10]
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Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP).
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Materials:

Yeast strain of interest

e YPD medium

o Formaldehyde (37% solution)

e Glycine (2.5 M)

e Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
0.1% sodium deoxycholate, protease inhibitors)

e Glass beads (0.5 mm)

e Micrococcal Nuclease (MNase)

e Anti-H3K4me3 antibody (validated for ChIP)

e Protein A/G magnetic beads

e Wash Buffers (low salt, high salt, LiCl wash)

o Elution Buffer

e Proteinase K

e Phenol:Chloroform:lsoamyl Alcohol

o Ethanol

o (PCR reagents and primers for target and control loci

Procedure:

e Cell Growth and Cross-linking: Grow yeast cells to mid-log phase (OD600 = 0.6-0.8). Add
formaldehyde to a final concentration of 1% and incubate for 15 minutes at room
temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a
final concentration of 125 mM and incubating for 5 minutes.[10]
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o Cell Lysis: Harvest cells by centrifugation, wash with ice-cold TBS, and resuspend in lysis
buffer. Lyse cells by bead beating.

o Chromatin Shearing: Pellet the cell debris and resuspend the chromatin pellet in MNase
digestion buffer. Add MNase and incubate at 37°C to digest chromatin to mononucleosome-
sized fragments (150-200 bp). Stop the reaction with EDTA.

e Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the
cleared lysate with the anti-H3K4me3 antibody overnight at 4°C. Add Protein A/G beads to
capture the antibody-chromatin complexes.

o Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
wash buffer, and TE buffer to remove non-specific binding.

o Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links
by incubating with Proteinase K and heating at 65°C overnight.

o DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol
precipitation.

e Analysis: Analyze the enrichment of specific DNA sequences by gPCR using primers for
target genes and a control region. For genome-wide analysis, proceed with library
preparation and high-throughput sequencing (ChlP-seq).

In Vitro Kinase Assay for BUR1

This protocol describes a general method for assaying the kinase activity of
immunoprecipitated or recombinant Burl-Bur2 complex on a model substrate.

Materials:

¢ Yeast strain expressing tagged BUR1 (e.g., HA-tagged) or purified recombinant Burl-Bur2
complex.

e Lysis buffer (as for ChiP)

o Antibody against the tag (e.g., anti-HA)
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Protein A/G beads

Kinase Buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCI2, 1 mM DTT)

[y-32P]ATP

Substrate (e.g., recombinant histone H3, GST-CTD fusion protein)

SDS-PAGE loading buffer
Procedure:
e Preparation of Kinase:

o Immunoprecipitation: Prepare a whole-cell extract from the yeast strain expressing tagged
BURL1. Incubate the extract with the appropriate antibody, followed by Protein A/G beads
to immunoprecipitate the Burl complex. Wash the beads extensively with lysis buffer and
then with kinase buffer.

o Recombinant Protein: Use purified recombinant Burl-Bur2 complex directly in the assay.

o Kinase Reaction: Resuspend the immunoprecipitated beads or add the recombinant kinase
to a reaction mix containing kinase buffer, the substrate, and [y-32P]ATP.

 Incubation: Incubate the reaction at 30°C for 30 minutes.
o Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

e Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a
phosphor screen or X-ray film to visualize the phosphorylated substrate and any
autophosphorylation of Burl.

Conclusion

The Burl-Bur2 kinase complex is a central player in the regulation of transcription elongation
and chromatin structure. Its influence on histone modifications, particularly H2B
monoubiquitination and H3K4 and H3K36 trimethylation, underscores its importance in creating
a chromatin environment conducive to active transcription. While the direct molecular
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interactions and the full range of BUR1 substrates are still being elucidated, the methodologies

outlined in this guide provide a framework for further investigation into the intricate functions of

this key kinase. A deeper understanding of the BURL1 signaling network may offer novel

therapeutic targets for diseases associated with transcriptional dysregulation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b15542163#bur1-and-its-connection-to-histone-modification
https://www.benchchem.com/product/b15542163#bur1-and-its-connection-to-histone-modification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

